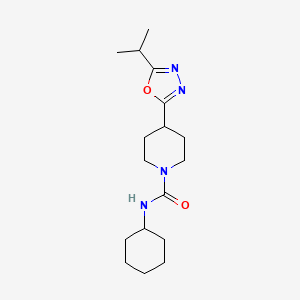

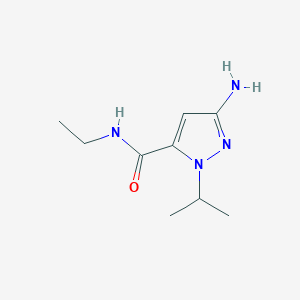

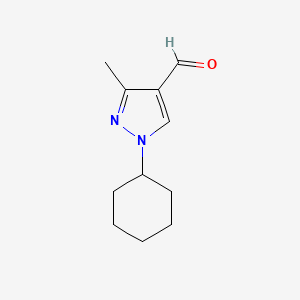

N-cyclohexyl-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-cyclohexyl-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the oxadiazole ring and the cyclohexyl and piperidine rings. The presence of these rings and the isopropyl group would contribute to the overall properties of the compound .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Oxadiazoles can participate in a variety of reactions due to the presence of the heterocyclic ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the oxadiazole, cyclohexyl, and piperidine rings, as well as the isopropyl group, would influence properties such as polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación

Tubulin Inhibition and Antiproliferative Activity

N-cyclohexyl-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is part of a new chemical class of antiproliferative agents, specifically 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides. These compounds have been identified as tubulin inhibitors, demonstrating significant antiproliferative potency in assays. The biological activity profile, including COMPARE analysis and biochemical assays with pure tubulin, confirms their mechanism of action. Such compounds increase the number of mitotic cells following treatment, indicating their potential in cancer research and therapy as tubulin-targeting agents (Krasavin et al., 2014).

Antibacterial Properties

Compounds bearing the 1,3,4-oxadiazole moiety, similar to this compound, have attracted interest due to their broad biological activities, including antibacterial properties. Research involving N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide has revealed moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. These findings underscore the potential of such compounds in developing new antibacterial agents (Khalid et al., 2016).

Synthetic Chemistry Applications

The reaction of cyclohexyl isocyanide with various aldehydes and 1,3-dicarbonyl compounds, catalyzed by piperidine, facilitates the efficient synthesis of 5-hydroxy-2H-pyrrol-2-one derivatives. This showcases the compound's role in synthetic chemistry, providing a convenient method for producing a range of potentially biologically active derivatives from readily available starting materials (Fan et al., 2007).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as oxadiazoles, have been reported to have a wide range of applications, including medicinal chemistry .

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways, leading to a range of effects, including anticancer, vasodilator, anticonvulsant, and antidiabetic effects .

Direcciones Futuras

Propiedades

IUPAC Name |

N-cyclohexyl-4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O2/c1-12(2)15-19-20-16(23-15)13-8-10-21(11-9-13)17(22)18-14-6-4-3-5-7-14/h12-14H,3-11H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFZIISFUQRZBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethylphenyl)-N-[(2,5-dimethylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2974122.png)

![Ethyl 4-[[2-[[4-(2,5-dimethoxyphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2974126.png)

![[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]-(6-cyclopropylpyrimidin-4-yl)methanone](/img/structure/B2974131.png)

![3-(Acetyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2974134.png)

![(1R,5S)-3-methylene-8-((3-(trifluoromethyl)benzyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2974145.png)